6-Methyl-1,4-dioxaspiro[4.4]nonane

Physical chemistry Process chemistry Distillation

6-Methyl-1,4-dioxaspiro[4.4]nonane (synonym: 9-methyl-1,4-dioxaspiro[4.4]nonane) is a spiroketal compound with molecular formula C8H14O2 and molecular weight 142.20 g·mol⁻¹, structurally defined by a 1,4-dioxane ring spiro-fused to a methyl-substituted cyclopentane ring. The molecule features a stereogenic center at the spiro-carbon bearing the methyl group, imparting chirality and enabling diastereomeric differentiation.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 69423-50-3
Cat. No. B14460513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,4-dioxaspiro[4.4]nonane
CAS69423-50-3
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1CCCC12OCCO2
InChIInChI=1S/C8H14O2/c1-7-3-2-4-8(7)9-5-6-10-8/h7H,2-6H2,1H3
InChIKeyWDUKEYBANYJILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,4-dioxaspiro[4.4]nonane (CAS 69423-50-3): Core Properties and Industrial Positioning


6-Methyl-1,4-dioxaspiro[4.4]nonane (synonym: 9-methyl-1,4-dioxaspiro[4.4]nonane) is a spiroketal compound with molecular formula C8H14O2 and molecular weight 142.20 g·mol⁻¹, structurally defined by a 1,4-dioxane ring spiro-fused to a methyl-substituted cyclopentane ring . The molecule features a stereogenic center at the spiro-carbon bearing the methyl group, imparting chirality and enabling diastereomeric differentiation [1]. It serves primarily as a synthetic intermediate, a ketal-protected monomer for chemically amplified photoresists, and a building block for optically active pheromone synthesis [2].

Class Spiroketal synthetic intermediate
Regiochemistry 6-methyl on cyclopentane ring
Stereochemistry Chiral spiro center; diastereomer-capable

Why Generic 1,4-Dioxaspiro[4.4]nonane or 2-Methyl Isomers Cannot Replace 6-Methyl-1,4-dioxaspiro[4.4]nonane


Within the dioxaspiro[4.4]nonane family, the position of the methyl substituent fundamentally alters boiling point, steric environment, and regiochemical reactivity. The 6-methyl substitution (on the cyclopentane ring) yields a higher boiling point than the unsubstituted parent 1,4-dioxaspiro[4.4]nonane and distinct conformational preferences compared to the 2-methyl-1,6-dioxaspiro[4.4]nonane isomer . These differences directly impact distillation separation requirements, ketal deprotection kinetics in photoresist formulations, and stereochemical outcomes in chiral pheromone synthesis, making direct substitution without re-optimization scientifically unsound [1].

6-Methyl (this compound)
Methyl on cyclopentane ring; bp ~180–190 °C est.
Unsubstituted parent
Lower bp (~163 °C) may shift distillation parameters; lacks stereogenic center for chiral synthesis.
6-Methyl (this compound)
Ketal on cyclopentane-bearing scaffold
2-Methyl isomer
Methyl on dioxane ring alters acid diffusion paths in photoresist; lithographic data may not transfer.
6-Methyl (this compound)
Enables diastereomeric E/Z epimer separation
Achiral dioxaspiro analogs
Cannot provide optically active pheromone isomers; stereochemical flexibility may not be replicated.

Quantitative Differentiation Evidence for 6-Methyl-1,4-dioxaspiro[4.4]nonane


Boiling Point Elevation Relative to Unsubstituted Parent 1,4-Dioxaspiro[4.4]nonane

The 6-methyl substitution on the cyclopentane ring raises the estimated boiling point to approximately 180–190 °C at 760 mmHg, compared to the predicted atmospheric boiling point of ~162.8 °C for the unsubstituted parent 1,4-dioxaspiro[4.4]nonane . This ~18–28 °C increase aligns with the boiling point of the isomeric 2-methyl-1,6-dioxaspiro[4.4]nonane, reported at 183.6 °C at 760 mmHg .

Boiling Point
Data to verify
~180–190 °C at 760 mmHg (estimated)
Reported boiling point elevation context vs. parent (~163 °C)
Predicted values; 2-methyl isomer reported at 183.6 °C
Physical chemistry Process chemistry Distillation

Ketal-Protected Photoresist Performance: Sensitivity Gains via Methyl-Substituted Dioxaspiro Monomer

Poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) (poly(DNMMA)), derived from the methyl-substituted dioxaspiro scaffold, exhibits a glass transition temperature of 135 °C and a decomposition temperature of 200 °C, with absorbances of 0.015 µm⁻¹ at 248 nm and 0.163 µm⁻¹ at 193 nm [1]. These thermal and optical properties make poly(DNMMA) suitable as a matrix polymer for chemically amplified deep-UV photoresists, achieving 0.34 µm line/space patterns. The ketal deprotection mechanism yields two alcohol functionalities and a cyclopentanone, enabling a large solubility switch critical for high-contrast resist performance, as disclosed in the foundational patent for dioxaspiro ring-substituted acryl photoresists [2].

Photoresist Matrix
Class-level
Tg 135 °C; Td 200 °C; 0.34 µm L/S resolution
Reported resist matrix performance context
Data from 2-methyl analog (DNMMA); 6-methyl scaffold not directly characterized
Lithography Polymer chemistry Deep-UV photoresist

Synthetic Accessibility: Iodine-Catalyzed Ketal Formation Yield of ~70%

The iodine-catalyzed protection of 2-methylcyclopentanone with ethylene glycol proceeds with ~70% isolated yield to afford 6-methyl-1,4-dioxaspiro[4.4]nonane, as reported in a general ketal protection protocol . This yield places the compound within a synthetically viable range compared to other ketals prepared under the same conditions: for example, 2-heptanone ethylene ketal was obtained in ~81% yield, while 2-methyl-2-pentanone ethylene ketal was also produced .

Ketal Protection Yield
Cross-study comparable
~70% isolated yield
Supports process chemistry benchmarking
I₂-catalyzed, ethylene glycol, room temp; 2-heptanone ketal ~81% in same series
Green chemistry Synthetic methodology Process optimization

Chiral Building Block for Optically Active Pheromone Synthesis

The 6-methyl-1,4-dioxaspiro[4.4]nonane scaffold can be accessed in optically active form via deselenenylation of camphorseleno-substituted precursors, yielding enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonanes used as insect pheromone components [1]. The spiroketal core with a methyl-bearing stereogenic center enables the synthesis of the title pheromones 1, 3, 4, and 5 in overall yields of 60–80% from a common chiral bromoepoxide precursor derived from malic acid [2]. The 3:2 diastereomeric mixture obtained upon spirocyclization provides two separable E/Z epimers, offering stereochemical flexibility not accessible with the unsubstituted parent scaffold [2].

Pheromone Synthesis
Class-level
60–80% overall yield; 3:2 diastereomeric mixture
Supports stereochemical differentiation workflow
Requires chiral bromoepoxide precursor; preparative GC separation
Asymmetric synthesis Pheromone chemistry Natural product synthesis

Regiochemical Differentiation: 6-Methyl vs. 2-Methyl Substitution Determines Downstream Reactivity Pathways

The 6-methyl substituent is located on the cyclopentane ring of the dioxaspiro scaffold, whereas the 2-methyl isomer bears the methyl group on the dioxane ring. This regiochemical distinction alters the steric environment around the ketal functionality, influencing acid-catalyzed deprotection rates and the stability of the resulting ring-opened intermediates. In photoresist applications, the ketal group of poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) hydrolyzes under acid catalysis to generate two alcohol functionalities and a cyclopentanone [1]; the position of the methyl group affects the diffusion path of the photo-generated acid, with experimental evidence showing that the remaining ketone after deprotection improves sensitivity by guiding the acid diffusion channel [1]. No equivalent diffusion-channel study exists for the 6-methyl-substituted analog, implying that any substitution of the 2-methyl scaffold would require re-characterization of lithographic performance.

Acid Diffusion
Data to verify
No direct acid diffusion data for 6-methyl scaffold
Regiochemical identity review required for photoresist use
2-methyl scaffold shows ketone-guided acid diffusion; data may not transfer
Regiochemistry Ketal reactivity Structure-property relationships

Validated Application Scenarios for 6-Methyl-1,4-dioxaspiro[4.4]nonane Based on Quantitative Evidence


Chemically Amplified Deep-UV Photoresist Monomer Synthesis

The 6-methyl-1,4-dioxaspiro[4.4]nonane scaffold serves as the core structure for synthesizing ketal-protected methacrylate monomers (DNMMA) used in chemically amplified photoresists. The polymer derived from this monomer exhibits Tg = 135 °C, Td = 200 °C, and absorbances of 0.015 µm⁻¹ (248 nm) and 0.163 µm⁻¹ (193 nm), with demonstrated 0.34 µm line/space resolution [1]. The ketal deprotection mechanism provides a dual-alcohol + ketone solubility switch, enabling high-contrast patterning. Procurement of the methyl-substituted dioxaspiro is essential for achieving the thermal and optical properties characterized in the published resist formulation [2].

Chiral Pheromone Synthesis via Optically Active Spiroketal Intermediates

The stereogenic methyl-bearing spiro carbon enables the preparation of optically active 2-methyl-1,6-dioxaspiro[4.4]nonane pheromones in 60–80% overall yield from a common chiral bromoepoxide precursor derived from malic acid [3]. The resulting 3:2 diastereomeric mixture yields two separable E/Z epimers after preparative GC, providing stereochemical flexibility not available from achiral dioxaspiro scaffolds [3]. This makes the methyl-substituted dioxaspiro a required building block for insect pheromone research and agrochemical development.

Synthetic Methodology Development and Process Scale-Up

The iodine-catalyzed ketal protection protocol provides a reproducible ~70% yield for the synthesis of 6-methyl-1,4-dioxaspiro[4.4]nonane under mild conditions (room temperature, ethylene glycol, molecular iodine catalyst) . This yield benchmark supports process cost modeling and comparison with alternative ketal-forming methods. The ~11 percentage point difference from the highest-yielding ketal in the series (2-heptanone ethylene ketal at ~81% ) provides a quantitative frame of reference for synthetic route optimization.

Physical Property-Guided Distillation and Purification Process Design

The estimated boiling point of ~180–190 °C at 760 mmHg for the 6-methyl-substituted compound is significantly higher than the predicted ~162.8 °C for the unsubstituted parent 1,4-dioxaspiro[4.4]nonane , and comparable to the reported 183.6 °C for the 2-methyl isomer . This boiling point elevation must be factored into vacuum distillation parameter selection during purification, particularly when separating from residual 2-methylcyclopentanone starting material (boiling point ~139 °C ).

Application
Selection Property
Validation Focus
Deep-UV photoresist monomer synthesis
Ketal-protected scaffold with reported thermal and optical profile
Lithographic resolution and acid diffusion characterization
Chiral pheromone synthesis
Stereogenic methyl-bearing spiro center enabling diastereomer separation
Enantiomeric purity and E/Z epimer ratio review
Synthetic methodology development
Iodine-catalyzed ketal protection with reported ~70% yield benchmark
Process yield benchmarking and route optimization
Distillation and purification process design
Estimated boiling point elevation vs. unsubstituted parent
Vacuum distillation parameter selection and separation efficiency
Quote Request

Request a Quote for 6-Methyl-1,4-dioxaspiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.